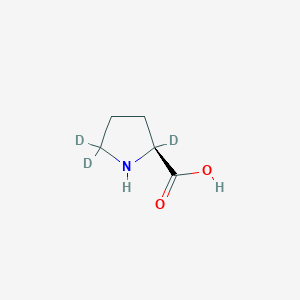

L-Proline-2,5,5-d3

准备方法

L-脯氨酸-d3 是通过 L-脯氨酸的氘化合成的。该过程涉及将氘掺入 L-脯氨酸分子中。 合成路线通常包括使用氘化试剂和溶剂来实现所需的同位素标记 . L-脯氨酸-d3 的工业生产方法涉及大规模的氘化过程,确保高纯度和高产率 .

化学反应分析

L-脯氨酸-d3 与其非氘化对应物一样,会经历各种化学反应。一些关键反应包括:

醛醇缩合反应: L-脯氨酸-d3 可以催化醛醇缩合反应,形成 β-羟基羰基化合物.

曼尼希反应: 它还可以催化曼尼希反应,导致形成 β-氨基羰基化合物.

迈克尔加成反应: L-脯氨酸-d3 参与迈克尔加成反应,在其中它加成到 α,β-不饱和羰基化合物上.

这些反应中常用的试剂包括醛、酮和硝基烯烃,条件通常涉及温和的温度和水或醇之类的溶剂 . 这些反应形成的主要产物是手性化合物,这些化合物在合成药物和其他生物活性分子中具有价值 .

科学研究应用

Chemistry

L-Proline-2,5,5-d3 is utilized as a chiral organocatalyst in asymmetric synthesis. Its deuterium labeling enhances the stereoselectivity of reactions, making it instrumental in producing enantiomerically pure compounds.

Table 1: Comparison of Proline Derivatives in Asymmetric Synthesis

| Compound | Role in Synthesis | Properties |

|---|---|---|

| L-Proline | Chiral catalyst | Non-deuterated |

| This compound | Chiral catalyst | Deuterated for enhanced selectivity |

| Trans-4-hydroxy-L-proline | Hydroxylated analogue | Important for collagen synthesis |

Biology

In biological research, this compound is employed in metabolic studies to trace and quantify metabolic pathways. Its stable isotope labeling allows researchers to monitor the fate of proline in various biological systems.

Case Study: Metabolic Pathway Tracing

A study utilized this compound to investigate the metabolic pathways involved in cancer cell proliferation. By tracing the incorporation of deuterium into metabolic products, researchers were able to delineate the contributions of different substrates to proline metabolism in cancer cells .

Medicine

This compound plays a significant role in drug development and pharmacokinetic studies. It serves as an internal standard for quantifying proline levels in biological samples using advanced analytical techniques such as LC-MS/MS.

Table 2: Applications of this compound in Pharmacokinetics

| Application | Methodology | Outcome |

|---|---|---|

| Quantification of Proline in Serum | LC-MS/MS with internal standard | Accurate measurement for clinical studies |

| Drug Metabolism Studies | Isotopic labeling for tracing pathways | Insights into drug distribution and metabolism |

Industry

In industrial applications, this compound is used in the synthesis of fine chemicals and as a catalyst in various processes. Its unique properties facilitate reactions that require high precision and selectivity.

Case Study: Fine Chemical Synthesis

An industrial application involved using this compound as a catalyst for synthesizing pharmaceutical intermediates. The deuterated form improved reaction yields and selectivity compared to non-deuterated counterparts .

作用机制

L-脯氨酸-d3 的作用机制涉及其作为手性催化剂的作用。 它通过烯胺或亚胺离子中间体促进反应,这增强了反应的立体选择性 . 在生物系统中,L-脯氨酸-d3 参与脯氨酸代谢,在其中它被脯氨酸脱氢酶转化为吡咯啉-5-羧酸 . 这种转化在细胞代谢、生长和存活中起作用 .

相似化合物的比较

L-脯氨酸-d3 由于其氘标记而独一无二,这使其与其他脯氨酸类似物区分开来。类似化合物包括:

L-脯氨酸: 非氘化形式,广泛用作手性催化剂和蛋白质合成.

反式-4-羟基-L-脯氨酸: L-脯氨酸的羟基化类似物,在胶原蛋白合成中很重要.

L-氮杂环丁烷-2-羧酸: 一种有毒的非蛋白氨基酸,用于研究蛋白质折叠和代谢.

生物活性

L-Proline-2,5,5-d3 is a deuterated form of the amino acid L-proline, which has gained attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its effects on cellular processes, signaling pathways, and potential therapeutic applications.

Overview of L-Proline

L-proline is a non-essential amino acid that plays a critical role in protein synthesis and cellular metabolism. It is involved in various physiological processes, including collagen synthesis and modulation of cellular stress responses. The deuterated form, this compound, retains these properties while allowing for advanced tracking and analysis in metabolic studies.

1. Cellular Stress Response

Research indicates that L-proline can mitigate endoplasmic reticulum (ER) stress in microglial cells. A study demonstrated that L-proline supplementation prevented cell death and restored nitric oxide release in BV2 microglial cells exposed to azoxymethane (AZE) intoxication. This protective effect was associated with the reversal of pro-inflammatory gene expression and the inhibition of ER stress markers such as PERK .

Table 1: Effects of L-Proline on Microglial Cells

| Parameter | Control | AZE Treatment | AZE + L-Proline |

|---|---|---|---|

| Cell Viability (%) | 100 | 45 | 85 |

| Nitric Oxide Release (μM) | 10 | 2 | 8 |

| Pro-inflammatory Gene Expression | Low | High | Moderate |

2. Signaling Pathways Modulation

L-proline has been shown to act as a growth factor by modulating several key signaling pathways crucial for embryonic stem cell (ESC) development. Specifically, it enhances the phosphorylation of MAPK, PI3K, FGF, and mTOR pathways, facilitating the transition from naïve ESCs to primitive ectoderm-like cells .

Case Study: Signaling Pathway Activation

In a factorial experimental design involving mouse ESCs:

- 400 μM L-Proline was added to self-renewal medium.

- Results indicated a 1.7-fold increase in cell number after two days compared to controls.

- The study highlighted that inhibition of specific pathways blocked morphological changes but allowed some gene expression alterations to proceed .

3. Metabolic Interactions

L-proline serves as a substrate under microenvironmental stress conditions. It participates in a catalytic cycle that transfers reducing potential into mitochondria, linking proline metabolism with the pentose phosphate pathway . This interaction is vital for maintaining cellular redox balance during stress responses.

Therapeutic Implications

Given its protective effects against cellular stress and its role in modulating signaling pathways, this compound holds potential therapeutic applications:

- Neuroprotection : Its ability to counteract ER stress suggests potential use in neurodegenerative diseases.

- Stem Cell Therapy : Enhancing pluripotency and differentiation capabilities could improve regenerative medicine strategies.

属性

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-KIZNEYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。